molecular formula C26H28O5 B8604076 (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal

(2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal

Cat. No.: B8604076
M. Wt: 420.5 g/mol
InChI Key: XUCNSIRQCBFBHF-TWJOJJKGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5-Tri-O-benzylarabinose is a derivative of arabinose, a five-carbon sugar. This compound is characterized by the presence of three benzyl groups attached to the hydroxyl groups at positions 2, 3, and 5 of the arabinose molecule. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of nucleoside analogs and other complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal typically involves the protection of the hydroxyl groups of arabinose with benzyl groups. One common method is the benzylation of arabinose using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. Purification is typically achieved through column chromatography or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Tri-O-benzylarabinose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal primarily involves its role as a synthetic intermediate. The benzyl groups protect the hydroxyl functionalities during chemical reactions, allowing for selective modifications at other positions. Upon deprotection, the compound can participate in various biochemical pathways, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5-Tri-O-benzylarabinose is unique due to its specific substitution pattern, which provides distinct reactivity and stability compared to other benzylated sugars. This makes it particularly useful in the synthesis of nucleoside analogs and other complex molecules .

Properties

Molecular Formula

C26H28O5

Molecular Weight

420.5 g/mol

IUPAC Name

(2S,3R,4R)-4-hydroxy-2,3,5-tris(phenylmethoxy)pentanal

InChI

InChI=1S/C26H28O5/c27-16-25(30-18-22-12-6-2-7-13-22)26(31-19-23-14-8-3-9-15-23)24(28)20-29-17-21-10-4-1-5-11-21/h1-16,24-26,28H,17-20H2/t24-,25-,26-/m1/s1

InChI Key

XUCNSIRQCBFBHF-TWJOJJKGSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H]([C@H]([C@@H](C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O

Canonical SMILES

C1=CC=C(C=C1)COCC(C(C(C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O

Origin of Product

United States

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